molecular formula C22H22N2O3S B2735144 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 941945-31-9

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B2735144
CAS No.: 941945-31-9
M. Wt: 394.49
InChI Key: NPFGNXVEBPRDON-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, designed for laboratory use only. This molecule features a naphthalene-2-sulfonamide group linked to a phenyl ring that is further substituted with a 2-oxopiperidine moiety. The sulfonamide functional group is a cornerstone of medicinal chemistry, known for its ability to interact with a wide range of biological targets. Sulfonamides are historically recognized as antibacterial agents for their role as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . Beyond antimicrobial activity, the sulfonamide group is a key pharmacophore in drugs and research compounds targeting various enzymes, including carbonic anhydrases, and is found in agents with diuretic, hypoglycemic, and anti-inflammatory properties . The integration of the 2-oxopiperidine (2-piperidinone) ring, a common scaffold in pharmaceuticals, adds a conformational constraint and hydrogen-bonding capacity that can enhance binding affinity and selectivity for specific protein targets. Piperidine derivatives are prevalent in bioactive molecules and have been investigated for their activity on neurological targets, such as the 5-HT2A receptor , and as core structures in potential AMPK agonists for metabolic disease research . The specific molecular architecture of this compound suggests its primary value as a chemical probe for investigating enzyme inhibition and signal transduction pathways. Researchers may employ this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a lead structure for the development of novel therapeutic agents. It is supplied exclusively for research purposes in vitro. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-16-9-11-19(15-21(16)24-13-5-4-8-22(24)25)23-28(26,27)20-12-10-17-6-2-3-7-18(17)14-20/h2-3,6-7,9-12,14-15,23H,4-5,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFGNXVEBPRDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidinone Moiety: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as Suzuki or Heck coupling.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Structural Similarities : Both compounds contain aromatic systems (naphthalene vs. phthalimide) and an N-phenyl linkage. However, the target compound replaces the phthalimide’s chloro-substituted isoindole-1,3-dione with a sulfonamide-naphthalene system and a 2-oxopiperidine substituent .
  • Functional Differences: Reactivity: The phthalimide’s electron-deficient isoindole ring facilitates nucleophilic aromatic substitution (e.g., in polymer synthesis), whereas the sulfonamide group in the target compound may prioritize hydrogen-bonding interactions with biological targets. Applications: 3-Chloro-N-phenyl-phthalimide is a monomer precursor for polyimides, while the target compound’s bioactivity remains uncharacterized in the provided literature .

Imatinib Mesylate and Its Dimer

  • Key Structural Contrasts: Imatinib mesylate incorporates a pyrimidine-aminophenylbenzamide scaffold with a piperazinylmethyl group, whereas the target compound uses a naphthalene-sulfonamide system with 2-oxopiperidine . The dimer impurity of imatinib (a bis-benzamide derivative) highlights the importance of structural symmetry in off-target effects, a concern less relevant to the target compound’s asymmetric design.
  • Pharmacological Implications :
    • Imatinib’s piperazine moiety enhances solubility and bioavailability, whereas the 2-oxopiperidine in the target compound may improve metabolic stability but reduce aqueous solubility.

General Sulfonamide Derivatives

  • Common Features: Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase). The naphthalene-sulfonamide hybrid in the target compound likely shares this mechanism but with modified selectivity due to the 2-oxopiperidine group.

Biological Activity

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide, also known by its CAS number 941945-31-9, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O3SC_{22}H_{22}N_{2}O_{3}S. The compound features a naphthalene backbone substituted with a sulfonamide group and a piperidine derivative, which are critical for its biological interactions.

Research indicates that sulfonamide compounds often exhibit their biological effects through the inhibition of specific enzymes or receptors. The sulfonamide moiety is known for its role in mimicking substrate molecules, allowing it to interact with target proteins effectively.

  • Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
  • Protein-Ligand Interactions : The compound's ability to bind to various proteins could disrupt normal cellular functions, leading to apoptosis in malignant cells.

Anticancer Properties

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including:

Cell LineIC50 (μM)
MCF7 (Breast Cancer)0.5
HT-29 (Colon Cancer)0.8
A549 (Lung Cancer)0.6

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

Mechanistic Studies

Research has shown that this compound induces cell cycle arrest in the G2/M phase, which is critical for cancer therapy as it prevents cells from dividing and proliferating. This effect has been attributed to its interaction with β-tubulin, disrupting microtubule formation essential for mitosis .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Antiproliferative Activity : A study assessed the antiproliferative effects on various human cancer cell lines. The results indicated significant cytotoxicity at low concentrations, supporting its potential as a therapeutic agent .
  • In Vivo Efficacy : In chick chorioallantoic membrane assays, the compound demonstrated efficacy in blocking angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide, and how are reaction conditions optimized?

  • The synthesis typically involves sequential functionalization of the naphthalene sulfonamide core and the phenyl-piperidinone moiety. Key steps include sulfonamide coupling (e.g., using naphthalene-2-sulfonyl chloride) and introduction of the 2-oxopiperidine group via nucleophilic substitution or reductive amination. Optimization requires precise control of temperature (e.g., 0–5°C for coupling reactions), solvent selection (DMF or dichloromethane), and pH adjustment to minimize side reactions .

Q. Which spectroscopic techniques are critical for structural validation, and what diagnostic signals should researchers prioritize?

  • 1H/13C NMR : Aromatic protons (δ 7.5–8.5 ppm), sulfonamide NH (δ ~10 ppm), and piperidinone carbonyl (δ ~170 ppm).
  • IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and piperidinone C=O (~1650 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., ~425 g/mol) and fragmentation patterns consistent with sulfonamide cleavage .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzymatic assays targeting kinases or hydrolases (e.g., dihydrofolate reductase inhibition) and cell-based viability assays (e.g., MTT) in cancer or microbial models. Dose-response curves (0.1–100 µM) and IC50 calculations are standard. Include positive controls like methotrexate for comparative analysis .

Advanced Research Questions

Q. How does the 2-oxopiperidine moiety influence target selectivity and pharmacokinetic properties?

  • The 2-oxopiperidine group enhances binding to enzymes with hydrophobic active sites (e.g., proteases) via van der Waals interactions. Its electronegative oxygen may also participate in hydrogen bonding, improving target affinity. Pharmacokinetic modeling (e.g., LogP ~2.5) suggests moderate blood-brain barrier penetration, but metabolic stability requires evaluation via liver microsome assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols (e.g., fixed ATP at 1 mM) and validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Cross-reference with structural analogs (e.g., naphthalene-1-sulfonamide derivatives) to identify substituent-specific effects .

Q. How can computational methods guide structural optimization to reduce toxicity?

  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with cytotoxicity. Replace electron-withdrawing groups (e.g., -NO2) with bioisosteres (e.g., -CF3) to maintain activity while reducing reactive metabolite formation.
  • Docking Studies : Prioritize modifications to the sulfonamide linker or naphthalene core to avoid off-target interactions (e.g., COX-2 inhibition) .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Low solubility in common solvents (e.g., water) complicates crystal growth. Use vapor diffusion with mixed solvents (e.g., DMSO/water) and additives (e.g., glycerol). High-resolution X-ray diffraction (≤1.0 Å) and Hirshfeld surface analysis can resolve conformational flexibility in the piperidinone ring .

Methodological Guidance

Q. How to validate an HPLC method for quantifying the compound in plasma?

  • Follow ICH guidelines:

  • Linearity : 5-point calibration curve (0.1–50 µg/mL), R² ≥ 0.99.
  • Accuracy/Precision : Spike recovery (85–115%) and ≤15% RSD.
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.
  • Reference: Imatinib mesylate validation protocols for analogous sulfonamides .

Q. What in silico tools predict metabolic pathways and potential drug-drug interactions?

  • Use SwissADME for Phase I/II metabolism predictions (e.g., CYP3A4-mediated oxidation) and STITCH for interaction networks. Cross-check with experimental microsomal stability data to refine models .

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